molecular formula C23H27F3N2OS B1430206 Dihydro Flupentixol-d4 CAS No. 1795025-21-6

Dihydro Flupentixol-d4

Cat. No.: B1430206
CAS No.: 1795025-21-6
M. Wt: 440.6 g/mol
InChI Key: KQKMVCKAKBHVAL-QZPARXMSSA-N
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Description

Dihydro Flupentixol-d4 is a deuterated form of Dihydro Flupentixol, a compound belonging to the thioxanthene class of antipsychotic drugs. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and drug interactions. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and analyzing the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Flupentixol-d4 involves the incorporation of deuterium atoms into the Dihydro Flupentixol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydro Flupentixol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro Flupentixol-d4 is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Dihydro Flupentixol-d4 is similar to that of its parent compound, Dihydro Flupentixol. It acts as an antagonist at dopamine D1 and D2 receptors, inhibiting the effects of dopamine in the brain. This action helps in managing symptoms of schizophrenia and other psychotic disorders. The deuterium atoms do not significantly alter the pharmacological activity but provide a means to trace and study the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Flupentixol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed tracing in metabolic studies. This makes it a valuable tool in scientific research, offering insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMVCKAKBHVAL-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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